Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate
Overview
Description
“Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis . This compound belongs to the class of organic compounds known as gamma-keto acids and derivatives, which are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate” has been reported in the literature. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis . Another example is the synthesis of racemic N-tert-butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative .Molecular Structure Analysis
The molecular structure of “Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate” is complex due to the presence of the tert-butoxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . The InChI code for a similar compound, methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate, is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(6-5-7-11)8(13)15-4/h5-7H2,1-4H3,(H,12,14) .Chemical Reactions Analysis
The chemical reactions involving “Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate” and similar compounds often involve the tert-butyloxycarbonyl (Boc) protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids .Safety And Hazards
Future Directions
The future directions for the research and application of “Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate” and similar compounds could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
properties
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)6-5-8(14)7-12/h5-7H2,1-4H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSBSMLCPAEGPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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